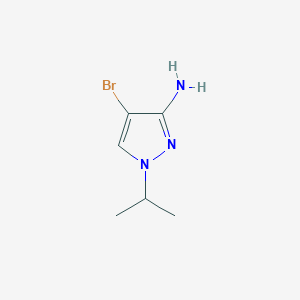

4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical and Pharmaceutical Research

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This core structure is a versatile building block found in a multitude of compounds with significant agrochemical and pharmaceutical applications. researchgate.net The unique structural and electronic properties of the pyrazole ring have drawn sustained interest from researchers for over a century, leading to its incorporation into numerous clinically approved drugs. researchgate.netproquest.com

Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, antiviral, and antidepressant properties. proquest.comnih.govijraset.com The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, enabling chemists to fine-tune the molecule's biological and pharmacokinetic profiles. researchgate.net This structural versatility is a key reason why pyrazole-containing compounds have been successfully developed for a wide range of therapeutic targets. researchgate.netnih.gov More than 40 drugs containing this moiety have received FDA approval, targeting a wide array of clinical conditions. nih.gov

| Drug Name | Therapeutic Category | Significance |

|---|---|---|

| Celecoxib (B62257) | Anti-inflammatory | A selective COX-2 inhibitor used for treating arthritis pain. nih.govresearchgate.net |

| Rimonabant | Anti-obesity (withdrawn) | A cannabinoid receptor antagonist, highlighting the scaffold's role in neurological targets. researchgate.net |

| Sulfaphenazole | Antibacterial | A sulfonamide antibiotic demonstrating the antimicrobial potential of pyrazoles. pharmdbm.com |

| CDPPB | Antipsychotic | A modulator of glutamate (B1630785) receptors, showing utility in central nervous system disorders. nih.gov |

| Difenamizole | Analgesic | Demonstrates the application of pyrazoles in pain management. nih.gov |

Structural Characteristics and Unique Features of the 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Scaffold

The compound this compound possesses a unique combination of functional groups on the pyrazole core, each contributing to its distinct chemical character and potential utility.

The Pyrazole Core : As a five-membered aromatic ring, it provides a stable, planar scaffold. It features a basic, pyridine-like nitrogen atom and another nitrogen atom that, in N-unsubstituted pyrazoles, is acidic and pyrrole-like. mdpi.comencyclopedia.pub

1-Isopropyl Group : The substitution of an isopropyl group at the N1 position is a critical feature. It resolves the issue of tautomerism, which is characteristic of N-unsubstituted pyrazoles, by locking the molecule into a single constitutional isomer. mdpi.com This alkyl group also increases the lipophilicity of the scaffold, which can influence its solubility and ability to cross biological membranes.

3-Amine Group : The amino group at the C3 position is a potent electron-donating group that significantly influences the electronic properties of the pyrazole ring. Aminopyrazoles are recognized as advantageous frameworks for designing ligands for enzymes and receptors. nih.gov Specifically, 3-aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves of pharmacological interest. nih.govmdpi.comnih.gov

4-Bromo Group : The bromine atom at the C4 position is a key synthetic handle. Electrophilic substitution reactions on the pyrazole ring preferentially occur at this position. ijraset.compharmdbm.com Bromo-substituted heteroaromatics are exceptionally valuable intermediates in modern organic synthesis, widely used in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.comclockss.orgnih.gov This allows the bromine to be replaced with a vast array of aryl, heteroaryl, or alkyl groups, providing a direct route to diverse chemical libraries.

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₇H₁₂BrN₃ | Calculated |

| Molecular Weight | 218.10 g/mol | Calculated |

| CAS Number | 1197234-51-7 (for hydrobromide salt) | Chemical Supplier Data |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from ring nitrogens) | Calculated |

Overview of Existing Academic Research on this compound and Related Pyrazole Systems

Direct academic literature focusing specifically on the synthesis, reactivity, or biological evaluation of this compound is limited. However, extensive research on its core structural motifs provides a strong foundation for understanding its potential.

The synthesis of 3-aminopyrazoles is well-established, often involving the cyclocondensation of hydrazine (B178648) derivatives with precursors containing cyano groups, such as β-ketonitriles or malononitrile (B47326) derivatives. nih.govtandfonline.com These methods allow for the construction of the core aminopyrazole ring system.

The reactivity of 4-bromopyrazoles is a subject of significant academic interest, primarily due to their utility in synthetic chemistry. Numerous studies have demonstrated the efficacy of using 4-bromopyrazoles as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 4-aryl or 4-heteroaryl pyrazoles. clockss.orgrsc.org This synthetic versatility underscores the importance of the 4-bromo substituent as a gateway to structural diversification. Research has shown that these coupling reactions can be performed with a wide range of boronic acids, accommodating various electronic and steric demands. rsc.orgnih.gov

Furthermore, the biological potential of aminopyrazoles is an active area of investigation. Studies on 3-aminopyrazole (B16455) derivatives have revealed their utility as starting materials for compounds with antibacterial activity. nih.gov The amino group can react with various electrophiles to form more complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which have been evaluated as antimicrobial agents. nih.govnih.gov Other research has explored aminopyrazoles as scaffolds for anticancer and anti-inflammatory agents, highlighting the importance of the amino group as a key pharmacophoric element. nih.gov

Rationale and Objectives for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is warranted by the convergence of several key factors.

Rationale:

Privileged Scaffold: The pyrazole core is a proven pharmacophore present in numerous successful therapeutic agents. researchgate.netnih.gov

Synthetic Versatility: The compound combines a stable, N-alkylated pyrazole ring with two highly versatile functional groups. The 3-amino group is a known feature in bioactive molecules and a site for further derivatization, while the 4-bromo position is an ideal handle for diversification through well-established cross-coupling chemistry. nih.govmdpi.comclockss.org

Defined Structure: The N1-isopropyl group prevents tautomerism, ensuring that derivatization leads to single, well-defined products, which is crucial for establishing clear structure-activity relationships (SAR).

Research Opportunity: The apparent lack of focused academic studies on this specific molecule presents a clear gap in the literature and an opportunity to develop novel chemical entities and explore new biological activities.

Objectives:

Synthetic Route Development: To establish an efficient and scalable synthetic pathway to produce this compound in high purity and yield.

Exploration of Reactivity: To systematically investigate the synthetic potential of the compound by:

Utilizing the 4-bromo substituent in a range of palladium-catalyzed cross-coupling reactions to generate a diverse library of 4-substituted derivatives.

Exploring the reactivity of the 3-amino group to synthesize amides, sulfonamides, and fused heterocyclic systems.

Biological Screening: To subject the parent compound and its synthesized derivatives to a battery of biological assays to identify potential therapeutic applications, with a focus on areas where pyrazoles have historically shown promise, such as oncology, inflammation, and infectious diseases.

Structure-Activity Relationship (SAR) Analysis: To analyze the biological data from the compound library to establish clear SAR, guiding the future design of more potent and selective analogues.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLPLNMDKPTJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine and Its Pyrazole Precursors

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core is the foundational step in the synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine. Key strategies include classical cyclocondensation reactions, modern multicomponent reactions, and methods to control the regiochemistry of the final product.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Nitriles for Pyrazole Core Formation

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.net This [3+2] cycloaddition reaction is a robust method for forming the five-membered pyrazole ring. nih.gov For the synthesis of a 3-aminopyrazole (B16455), a derivative of a 1,3-dicarbonyl compound, such as a β-ketonitrile, is an ideal precursor. nih.gov

The reaction of a hydrazine with a β-ketonitrile, such as cyanoacetone or benzoylacetonitrile, leads to the formation of a 5-aminopyrazole. nih.gov This occurs because the nitrile group acts as a synthetic equivalent of a carboxylic acid derivative, ultimately yielding an amino group upon cyclization. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

| Hydrazine Component | 1,3-Dielectrophile Precursor | Resulting Pyrazole Core | Key Feature |

|---|---|---|---|

| Hydrazine Hydrate | 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrazole | Classic Knorr Synthesis |

| Substituted Hydrazine (e.g., Isopropylhydrazine) | β-Ketonitrile (e.g., 3-Oxopropanenitrile) | 1-Substituted-5-aminopyrazole | Direct formation of the aminopyrazole core |

| Arylhydrazine | β-Oxodithioesters | 5-Aminopyrazole | Proceeds via a β-oxothioamide intermediate beilstein-journals.org |

Multicomponent Reactions (MCRs) for Diversified Pyrazole Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient alternative to traditional stepwise synthesis by combining three or more reactants in a single pot to form a complex product. mdpi.com This approach aligns with the principles of green chemistry by reducing waste, time, and energy consumption. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, including aminopyrazoles. beilstein-journals.orgtandfonline.com

A common three-component strategy for synthesizing 5-aminopyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. beilstein-journals.org In this process, the aldehyde and malononitrile (B47326) first undergo a Knoevenagel condensation to form an electron-deficient alkene. This intermediate then reacts with the hydrazine via a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product. The diversity of the final product can be easily achieved by varying the starting components.

| Component 1 | Component 2 | Component 3 | Resulting Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | Malononitrile | Hydrazine | Polysubstituted 5-Aminopyrazole | beilstein-journals.org |

| Hydrazine Hydrate | Phenyl Isothiocyanate | 1,3-Dicarbonyl Compound | Multi-substituted Aminopyrazole | tandfonline.com |

| Aldehyde | β-Ketoester | Hydrazine | Persubstituted Pyrazole-4-carboxylate | beilstein-journals.org |

Regioselective Synthesis of 1H-Pyrazoles

When an unsymmetrical 1,3-dielectrophile reacts with a substituted hydrazine, such as isopropylhydrazine, two different regioisomeric pyrazoles can be formed. Controlling the regioselectivity is crucial for the synthesis of the desired 1-isopropyl isomer. The outcome of the reaction is influenced by several factors, including the nature of the substituents on both reactants, the pH of the reaction medium, and the solvent. nih.gov

Generally, the reaction of a substituted hydrazine with a β-ketonitrile proceeds with the more nucleophilic nitrogen of the hydrazine (the NH2 group) attacking the more electrophilic carbonyl carbon. The subsequent cyclization can then proceed in two ways. However, by carefully selecting the reaction conditions, one regioisomer can be favored. For instance, acidic conditions can protonate the hydrazine, altering its nucleophilicity and directing the reaction pathway. Similarly, steric hindrance from a bulky substituent like an isopropyl group on the hydrazine can significantly influence which nitrogen atom participates in the initial attack and subsequent cyclization, often leading to predictable regiochemical outcomes. galchimia.com One-pot procedures have been developed that allow for the regioselective preparation of trisubstituted pyrazoles by reacting a substituted hydrazine with a β-ketoester under specific conditions. galchimia.com

Introduction and Functionalization of the Isopropyl Group

To obtain the target molecule, an isopropyl group must be present at the N1 position of the pyrazole ring. This can be achieved either by alkylating a pre-formed pyrazole ring or by using an isopropyl-substituted precursor during the ring's construction.

N-Alkylation Approaches for 1-Isopropyl Substitution

N-alkylation is a common method for functionalizing the pyrazole ring. This typically involves the deprotonation of the pyrazole's N-H with a base, followed by the addition of an alkylating agent. However, for unsymmetrical pyrazoles, this method can lead to a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is dependent on the steric and electronic properties of the pyrazole substituents and the nature of the alkylating agent and reaction conditions.

For the synthesis of a 1-isopropyl-pyrazole, an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) would be used as the alkylating agent. The reaction of 4-bromo-1H-pyrazol-3-amine with an isopropylating agent would likely produce a mixture of 1-isopropyl and 2-isopropyl isomers, necessitating chromatographic separation. The regioselectivity of such alkylations can sometimes be controlled by the choice of base and solvent, but it often remains a challenge.

Precursor Design for Direct Isopropyl Incorporation

A more elegant and regioselective approach is to incorporate the isopropyl group from the start of the synthesis. This is achieved by using isopropylhydrazine as the hydrazine component in the cyclocondensation reaction. scbt.combldpharm.com Reacting isopropylhydrazine with a suitable 1,3-dielectrophile, such as a β-ketonitrile, directly yields a 1-isopropyl-pyrazol-amine.

This method has two significant advantages:

Regiocontrol : The reaction can often be directed to favor the desired 1,3-disubstituted or 1,5-disubstituted pyrazole isomer based on the reaction conditions and the steric influence of the isopropyl group, as discussed in section 2.1.3. For the formation of 1-isopropyl-1H-pyrazol-3-amine, the cyclization would need to proceed to yield the isomer where the isopropyl group is adjacent to the carbon atom derived from the less reactive carbonyl/nitrile group of the precursor.

Following the successful synthesis of the 1-isopropyl-1H-pyrazol-3-amine core via one of these methods, the final step would be the regioselective bromination at the C4 position. The electron-donating nature of the amino group at C3 and the alkyl group at N1 activates the pyrazole ring towards electrophilic substitution, particularly at the C4 position. Reagents such as N-Bromosuccinimide (NBS) are commonly used for such transformations, often providing the 4-bromo derivative in good yield. researchgate.net

Site-Selective Bromination Protocols at the Pyrazole C-4 Position

The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution. The regioselectivity of this substitution is dictated by the electron density distribution within the ring. Computational and spectroscopic studies indicate that the C-4 position of the pyrazole nucleus possesses the highest electron density, making it the most favorable site for electrophilic attack. quora.comrrbdavc.org Consequently, direct halogenation of pyrazoles typically occurs at this position. rrbdavc.org

Electrophilic bromination is a standard method for introducing a bromine atom at the C-4 position. Common reagents for this transformation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). encyclopedia.pubresearchgate.net The reaction of a pyrazole substrate, such as 1-isopropyl-1H-pyrazol-3-amine, with a suitable brominating agent proceeds via a classic electrophilic aromatic substitution mechanism. The attack of the electron-rich C-4 position on the electrophilic bromine source forms a Wheland intermediate (also known as an arenium ion), which then loses a proton to restore aromaticity and yield the 4-bromopyrazole product. reddit.com The choice of solvent can influence the reaction; for instance, N-halosuccinimides have been used effectively in solvents like carbon tetrachloride or water to produce 4-halopyrazoles in excellent yields. researchgate.net

Achieving high selectivity and yield for mono-bromination at the C-4 position requires careful optimization of reaction conditions. Over-bromination, leading to di-brominated products, or incomplete conversion are common challenges. researchgate.net Key parameters for optimization include the choice of brominating agent, stoichiometry, temperature, and reaction time.

N-Bromosuccinimide (NBS) is often preferred over elemental bromine due to its solid nature, ease of handling, and often higher selectivity. encyclopedia.pub The stoichiometry of NBS is critical; using a slight excess can drive the reaction to completion, but a large excess may result in the formation of di-brominated byproducts. researchgate.net Alternative reagents, such as a combination of lithium bromide (LiBr) and boron trifluoride etherate (BF₃·Et₂O) under aerobic conditions, have also been developed for the bromination of heteroarenes. researchgate.net

The optimization process can be systematically studied by varying these parameters, as illustrated in the following table which summarizes findings from a study on a related heterocyclic system. researchgate.net

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-brominated Product (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | NBS (1.1) | CH₃CN | RT | 12 | Partial Conversion | Mixture of mono- and di-brominated products observed. researchgate.net |

| 2 | NBS (1.5) | CH₃CN | RT | 12 | 69% | Increased reagent led to full conversion and higher yield. researchgate.net |

| 3 | NBS (1.5) | CH₃CN | 50 | 6 | Improved | Elevated temperature can reduce reaction time. |

| 4 | NBS (1.5) | CH₃CN | Microwave | 2 | 75% | Microwave irradiation significantly accelerated the reaction. researchgate.net |

| 5 | Br₂ (1.1) | H₂O | RT | 4 | High Yield | Water can be an effective "green" solvent for pyrazole bromination. researchgate.net |

Formation and Functionalization of the Amine Moiety

Introducing an amino group at the C-3 position of the 4-bromopyrazole core can be accomplished through several synthetic strategies.

Directly forming a carbon-nitrogen bond at an unactivated C-3 position of the pyrazole ring is challenging. However, the presence of a halogen, such as the bromine atom at C-4, electronically influences the ring and provides a handle for transition-metal-catalyzed cross-coupling reactions. While amination at C-3 would require a precursor like 3,4-dibromopyrazole, a more common strategy involves constructing the aminopyrazole ring from acyclic precursors.

Alternatively, for pre-halogenated pyrazoles, modern cross-coupling methods like the Buchwald-Hartwig amination can be employed, although this typically applies to forming N-aryl or N-alkyl bonds rather than introducing a primary amine (NH₂) directly. A related strategy involves copper-catalyzed coupling reactions. For instance, coupling reactions between halo-pyrazoles and various sulfonamides have been successfully demonstrated using a copper iodide catalyst, showcasing a viable method for C-N bond formation on the pyrazole ring. growingscience.com

A more robust and widely used method for introducing a primary amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence involves:

Nitration: Introduction of a nitro group (NO₂) onto the pyrazole ring. This is an electrophilic substitution reaction, and for a 1-isopropyl-1H-pyrazole, nitration typically occurs at the C-4 position. To obtain the 3-nitro isomer, one might need to start with a different precursor or use directing groups. Assuming the precursor 4-bromo-1-isopropyl-3-nitro-1H-pyrazole is obtained, the subsequent step is reduction.

Reduction: The nitro group is then reduced to a primary amine (NH₂). This transformation is highly efficient and can be achieved with a variety of reducing agents. researchgate.net

Common reagents for the reduction of aromatic nitro groups include:

Metal-acid systems: Such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in HCl or acetic acid.

Catalytic hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

The choice of reagent can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and mild conditions.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SnCl₂ / HCl | Ethanol, Reflux | Effective and reliable. | Requires stoichiometric amounts of metal salts, aqueous workup. |

| Fe / HCl or CH₃COOH | Ethanol/Water, Reflux | Inexpensive and effective. | Can be heterogeneous, sometimes requires harsh acidic conditions. |

| H₂ / Pd-C | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean, high-yielding, mild conditions. | Requires specialized hydrogenation equipment; catalyst can be expensive. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Mild, useful for sensitive substrates. | Can have limited solubility and reactivity. |

Another pathway involves the reduction of a nitrile (cyanide) group. If a precursor such as 4-bromo-1-isopropyl-1H-pyrazole-3-carbonitrile were synthesized, the nitrile could be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. However, the synthesis of aminopyrazoles is more commonly achieved by building the ring from a β-ketonitrile precursor and a hydrazine, which directly installs the amino group. nih.govresearchgate.net For instance, the condensation of a β-ketonitrile with isopropylhydrazine would be a direct route to a 5-amino-1-isopropylpyrazole.

Purification and Isolation Techniques for this compound

The final stage of the synthesis is the purification and isolation of the target compound. Standard laboratory procedures are typically employed. After the reaction is complete, as monitored by a technique like Thin-Layer Chromatography (TLC), the reaction mixture is worked up. mdpi.com

A typical workup procedure involves:

Quenching: The reaction is stopped by the addition of water or an aqueous solution (e.g., sodium bicarbonate to neutralize acid).

Extraction: The crude product is extracted from the aqueous layer into an immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. mdpi.com

Washing: The organic layer is washed with water and then with brine (a saturated aqueous solution of NaCl) to remove residual water-soluble impurities and inorganic salts.

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. mdpi.com

The resulting crude product is then purified. The most common method for purifying compounds of this type is column chromatography on silica (B1680970) gel. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is chosen to effectively separate the desired product from any remaining starting materials, reagents, or byproducts. mdpi.com

If the final product is a stable solid, recrystallization from a suitable solvent or solvent pair can be employed as a final purification step to obtain highly pure crystalline material. The purity of the isolated this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. rsc.org

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine

Transformations at the Bromine Atom (C-4 Position)

The bromine atom on the pyrazole (B372694) ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on 4-Bromo-1-isopropyl-1H-pyrazol-3-amine are not extensively documented in publicly available literature, the reactivity of similar 4-bromopyrazole systems provides a strong indication of its synthetic potential.

The Suzuki-Miyaura coupling , which forms C-C bonds between an organohalide and an organoboron compound, is a widely used transformation. For 4-bromopyrazoles, this reaction is typically catalyzed by a palladium complex. For instance, the coupling of 4-bromopyrazoles with various aryl and heteroaryl boronic acids has been successfully achieved using palladium catalysts like Pd(PPh₃)₄ or more advanced systems incorporating bulky phosphine (B1218219) ligands such as XPhos. researchgate.netrsc.org These reactions generally proceed in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system, which can include mixtures of organic solvents and water. nih.gov The unprotected amino group at the C-3 position in the target molecule could potentially influence the reaction, but successful couplings have been reported for aminopyrazoles. researchgate.net

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. libretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which often also serves as the solvent. libretexts.orgorganic-chemistry.org The reaction is typically carried out under mild conditions. wikipedia.org The presence of the trifluoromethyl group in some pyrazole substrates has been noted to make the Sonogashira coupling more challenging, suggesting that the electronic nature of the pyrazole ring can influence reactivity. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. researchgate.netwikipedia.org This reaction is of great significance for the synthesis of arylamines. Studies on 4-bromo-1H-1-tritylpyrazole have demonstrated successful C-N coupling with various amines using a palladium catalyst and a bulky phosphine ligand like tBuDavePhos. researchgate.net The choice of ligand and reaction conditions can be crucial, especially when dealing with amines that have β-hydrogen atoms, which can lead to side reactions. researchgate.net Copper-catalyzed C-N coupling reactions have also been explored as a complementary method, particularly for alkylamines. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions based on related 4-bromopyrazole systems.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, XPhos Pd G2 | XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, EtOH/H₂O | Aryl/heteroaryl/styryl boronic acids | researchgate.netnih.gov |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | Et₃N | Toluene, DMF | Terminal alkynes | libretexts.orgwikipedia.org |

| Buchwald-Hartwig | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | Aryl and alkyl amines | researchgate.netnih.gov |

Nucleophilic Displacement Reactions of Bromine

While transition metal-catalyzed reactions are predominant, nucleophilic aromatic substitution (SNAr) can also be a viable pathway for the displacement of the bromine atom, particularly if the pyrazole ring is sufficiently activated by electron-withdrawing groups. However, for many heterocyclic systems, direct nucleophilic substitution of a halogen can be challenging and may require harsh reaction conditions. In some cases, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov The presence of the amino group at the C-3 position in this compound could potentially influence the electronic properties of the ring and its susceptibility to nucleophilic attack.

Reactions Involving the Primary Amine Group (C-3 Position)

The primary amine at the C-3 position is a nucleophilic center that can readily undergo a variety of chemical transformations to afford a wide range of derivatives.

Acylation, Sulfonamidation, and Urea (B33335)/Thiourea (B124793) Formation

The primary amine of this compound can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation in organic synthesis. For example, the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been achieved through direct amidation. researchgate.net

Similarly, sulfonamidation can be achieved by reacting the amine with sulfonyl chlorides in the presence of a base to yield sulfonamides. The synthesis of pyrazole-4-sulfonamide derivatives has been reported by reacting pyrazole sulfonyl chlorides with various amines. nih.gov The reverse reaction, where the aminopyrazole acts as the nucleophile, is also a standard procedure.

The formation of ureas and thioureas is another important derivatization pathway. This can be accomplished by reacting the primary amine with isocyanates or isothiocyanates, respectively. nih.gov This reaction is often straightforward and proceeds under mild conditions. The synthesis of pyrazole-based urea and thiourea derivatives has been explored for their potential biological activities. nih.govnih.gov

The following table provides an overview of these transformations.

| Reaction Type | Reagent | Product | General Conditions | Reference |

| Acylation | Acyl chloride or anhydride | Amide | Base (e.g., pyridine (B92270), triethylamine) | researchgate.net |

| Sulfonamidation | Sulfonyl chloride | Sulfonamide | Base (e.g., pyridine) | nih.govresearchgate.net |

| Urea Formation | Isocyanate | Urea | Inert solvent | nih.gov |

| Thiourea Formation | Isothiocyanate | Thiourea | Inert solvent | nih.govbiointerfaceresearch.com |

Schiff Base and Imine Formation for Further Derivatization

The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines . This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of pyrazole-based Schiff bases has been reported through the condensation of pyrazole aldehydes with various aromatic amines. youtube.com The reaction of this compound with carbonyl compounds would provide imine derivatives that can serve as intermediates for further functionalization, such as reduction to secondary amines.

Diazotization and Subsequent Transformations

The primary aromatic amine group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org Aryl diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions. libretexts.orgresearchgate.net For example, the diazonium group can be replaced by halides (Cl, Br, I), cyano, hydroxyl, and other groups. While the stability of diazonium salts derived from heteroaromatic amines can vary, this pathway offers significant potential for the diversification of the pyrazole scaffold at the C-3 position. However, it is important to note that diazonium salts from aliphatic amines are generally unstable. organic-chemistry.org

Chemical Modifications at the Pyrazole Nitrogen Atoms (N-1 and N-2)

The pyrazole ring contains two adjacent nitrogen atoms, N-1 and N-2. In this compound, the N-1 position is already substituted with an isopropyl group. This leaves the N-2 "pyridine-like" nitrogen as a potential site for chemical modification, although its reactivity is influenced by the existing substituents.

While the N-1 position is occupied, the N-2 nitrogen atom, being sp²-hybridized and possessing a lone pair of electrons in the plane of the ring, can still undergo reactions with potent electrophiles. However, direct N-alkylation or N-arylation at this position to form a pyrazolium (B1228807) salt is generally challenging and requires specific conditions. Such reactions would lead to a positively charged, quaternized pyrazole ring.

N-alkylation of pyrazoles is typically achieved under basic conditions by deprotonating the N-1 position, followed by reaction with an alkyl halide. Since the N-1 position in the title compound is already alkylated, this pathway is not applicable. Direct alkylation at N-2 would require a strong alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt) or a "hard" alkylating agent like methyl iodide under forcing conditions.

N-arylation at the N-2 position is also not a common transformation for N-1 substituted pyrazoles. Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig or Ullmann coupling, are well-established for N-H containing heterocycles. However, applying these methods to the pyridine-like nitrogen of an already N-substituted pyrazole is not a standard procedure and would likely require specialized catalysts and conditions to overcome the lower nucleophilicity of the N-2 nitrogen.

The presence of the 3-amino group, a strong electron-donating group, further increases the electron density of the pyrazole ring, which can influence the regioselectivity of electrophilic substitution reactions. The bromine atom at the 4-position is an electron-withdrawing group via induction but can also donate electron density through resonance. Its presence offers a handle for further functionalization, for example, through metal-catalyzed cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems Utilizing the this compound Scaffold

A significant application of aminopyrazoles in synthetic chemistry is their use as building blocks for the construction of fused heterocyclic systems. The 3-amino group and the N-2 atom of the pyrazole ring can act as a binucleophilic system, enabling the formation of a new ring upon reaction with a 1,3-dielectrophile.

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with a wide range of biological activities. The synthesis of this scaffold often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, the reaction would proceed via nucleophilic attack of the 3-amino group on one of the carbonyl carbons, followed by cyclization involving the N-2 nitrogen and the second carbonyl group, and subsequent dehydration to form the pyridine ring.

Another common strategy is the three-component reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, which leads to the formation of a dihydropyrazolopyridine that can be subsequently oxidized. The substituents on the resulting pyrazolopyridine ring can be varied by choosing different 1,3-dielectrophiles.

| Reactant Class for Pyridine Ring Formation | Expected Pyrazolo[x,y-z]pyridine Product |

|---|---|

| 1,3-Diketones (e.g., acetylacetone) | Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines |

| β-Ketoesters (e.g., ethyl acetoacetate) | Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridinones |

| α,β-Unsaturated Ketones (e.g., chalcones) | Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines |

| Malononitrile (B47326) and an Aldehyde | Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines |

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles. Their synthesis from 3-aminopyrazoles typically involves a condensation reaction with a β-dicarbonyl compound or a similar 1,3-dielectrophile. In this case, the exocyclic 3-amino group and the N-2 atom of the pyrazole ring act as the two nucleophilic centers that react with the electrophilic carbons of the 1,3-dicarbonyl compound. The reaction proceeds through an initial condensation, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core.

The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound. The presence of the 4-bromo and N-1 isopropyl groups on the starting pyrazole may exert steric and electronic effects on the course of the reaction.

| Reactant Class for Pyrimidine Ring Formation | Expected Pyrazolo[x,y-z]pyrimidine Product |

|---|---|

| 1,3-Diketones (e.g., pentane-2,4-dione) | Substituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidines |

| β-Ketoesters (e.g., ethyl 3-oxobutanoate) | Substituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidinones |

| Malondialdehydes or their equivalents | Substituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidines |

| Enaminones | Substituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidines |

The versatile reactivity of this compound also allows for its potential use in the synthesis of other fused heterocyclic systems. For instance, reaction with α-haloketones could lead to the formation of pyrazolo[1,5-a]imidazoles, although this is a less common pathway for 3-aminopyrazoles. Furthermore, the 3-amino group can be diazotized and subsequently cyclized to form pyrazolo[3,4-c]pyrazoles or other related systems. The 4-bromo substituent also opens up possibilities for intramolecular cyclization reactions following a prior functionalization at this position, leading to a variety of novel polycyclic heterocyclic compounds. The exploration of these pathways could yield a diverse library of compounds with potential applications in various fields of chemical and biological sciences.

Computational Chemistry and Theoretical Studies of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, a common approach would involve using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would typically be paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. srdpharma.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While generally more computationally demanding than DFT, they can offer higher accuracy for certain properties. mdpi.com These methods could be employed to benchmark the results obtained from DFT calculations for key structural and energetic features of the molecule.

Calculation of Molecular Orbitals and Charge Distribution

Quantum mechanical calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

The charge distribution within this compound can be analyzed using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack.

Below is an illustrative table of the kind of data that would be generated from such calculations.

| Parameter | Hypothetical Calculated Value | Description |

| Energy of HOMO | -6.5 eV | Indicates the molecule's ionization potential and electron-donating ability. |

| Energy of LUMO | -1.2 eV | Relates to the molecule's electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on N1 | -0.45 e | Represents the partial charge on the N1 atom of the pyrazole (B372694) ring. |

| Mulliken Charge on C4-Br | +0.15 e | Indicates the partial charge on the bromine atom, influenced by its electronegativity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not publicly available.

Theoretical Investigations of Tautomeric Equilibria and Interconversion Barriers

Pyrazoles, particularly those with an amino substituent, can exist in different tautomeric forms. srdpharma.com For this compound, while the N1 position is substituted with an isopropyl group, preventing annular tautomerism, the exocyclic amino group could potentially participate in imino-amino tautomerism.

Theoretical calculations, primarily using DFT, are employed to determine the relative stabilities of these tautomers. mdpi.com By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomeric interconversion can be predicted. Furthermore, computational methods can be used to locate the transition state structure connecting the tautomers and calculate the activation energy barrier for the interconversion process. This information is critical for understanding the molecule's behavior in different environments. srdpharma.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of the nuclei.

These calculated shielding constants can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted ¹H and ¹³C NMR spectra with experimental data, the proposed structure of this compound can be confirmed. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics.

The following table illustrates the type of data that would be produced in a computational NMR study.

| Atom | Hypothetical Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| H (isopropyl CH) | 3.8 | 3.7 |

| H (pyrazole C5-H) | 7.5 | 7.4 |

| C (pyrazole C3) | 150.2 | 149.8 |

| C (pyrazole C4) | 95.6 | 96.1 |

| C (pyrazole C5) | 130.1 | 129.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational and experimental NMR data for this compound is not publicly available in detail.

Molecular Dynamics Simulations for Conformational Sampling

While the pyrazole ring is rigid, the isopropyl group attached to the N1 position has rotational freedom. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this substituent. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion.

By running an MD simulation, researchers can sample a wide range of possible conformations and determine their relative populations. This provides a dynamic picture of the molecule's structure and flexibility, which can be important for understanding its interactions with other molecules, such as biological receptors. The results of an MD simulation can be analyzed to identify the most stable conformations and the energy barriers between them.

In Silico Approaches for Predicting Reaction Pathways and Mechanisms

Computational methods are instrumental in exploring the potential chemical reactions of this compound. By modeling the reactants, products, intermediates, and transition states, the entire reaction energy profile can be mapped out.

For instance, the reactivity of the amino group or the susceptibility of the bromine atom to nucleophilic substitution could be investigated. DFT calculations can be used to determine the activation energies for different potential reaction pathways, allowing for the prediction of the most likely products under various conditions. These in silico studies can guide synthetic chemists in designing efficient reaction protocols and understanding the underlying mechanisms of observed chemical transformations.

Computational Analysis for Rational Design of Derivatives

The rational design of novel derivatives of a lead compound, such as this compound, is a cornerstone of modern drug discovery and materials science. Computational chemistry provides a powerful toolkit to predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward compounds with enhanced activity, selectivity, and improved pharmacokinetic profiles. eurasianjournals.com By modeling the structure and electronic properties of this compound and its potential derivatives, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. eurasianjournals.com Key computational methodologies employed in this endeavor include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the rational design of derivatives of this compound, a QSAR model could be developed using a training set of analogous pyrazole compounds with known activities against a specific biological target. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), would be calculated for each compound. biointerfaceresearch.com

A hypothetical QSAR study for derivatives of this compound might explore modifications at the N1-isopropyl group, the C4-bromo position, and the C3-amino group. The model could reveal, for instance, that increasing the hydrophobicity of the N1-substituent while maintaining a specific electronic character at the C4 position is crucial for enhanced activity. The resulting QSAR equation would then be used to predict the activity of novel, unsynthesized derivatives, allowing for the in silico screening of a large virtual library of compounds. researchgate.netnih.gov

Table 1: Hypothetical QSAR Data for Designed Derivatives of this compound

| Derivative ID | N1-Substituent | C4-Substituent | C3-Substituent | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted pIC50 |

| Parent | Isopropyl | Bromo | -NH2 | 2.1 | 3.5 | 6.2 |

| Deriv-01 | Cyclopentyl | Bromo | -NH2 | 2.8 | 3.6 | 6.8 |

| Deriv-02 | Isopropyl | Chloro | -NH2 | 2.0 | 3.2 | 6.1 |

| Deriv-03 | Isopropyl | Bromo | -NH-Acetyl | 1.8 | 4.1 | 5.9 |

| Deriv-04 | tert-Butyl | Bromo | -NH2 | 2.5 | 3.7 | 6.5 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. researchgate.net This method is invaluable for the rational design of derivatives of this compound, as it can elucidate key binding interactions within the active site of a biological target. mdpi.com

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding pocket. Derivatives of this compound can then be docked into this site to predict their binding affinity and pose. The results can highlight crucial interactions, such as hydrogen bonds formed by the pyrazole nitrogen atoms or the 3-amino group, and hydrophobic interactions involving the N1-isopropyl group. researchgate.net This information guides the design of new derivatives with modified functional groups that can optimize these interactions, leading to higher binding affinity and, consequently, greater biological activity. mdpi.com For example, if the C4-bromo atom is found to be in a sterically hindered region, it could be replaced by a smaller halogen or a hydrogen atom. Conversely, if there is an empty hydrophobic pocket near the N1-isopropyl group, it could be replaced by a larger alkyl or aryl group to enhance binding.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives

| Derivative ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Parent | Kinase X | -7.5 | MET120, LEU180, ASP200 | 2 |

| Deriv-01 | Kinase X | -8.2 | MET120, LEU180, ASP200 | 2 |

| Deriv-05 | Kinase X | -7.8 | MET120, TRP125, ASP200 | 3 |

| Deriv-06 | Kinase X | -6.9 | LEU180, ASP200 | 2 |

Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. nih.gov In the context of rational drug design, DFT can be used to calculate a variety of molecular properties that are relevant to biological activity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.nettandfonline.com

By integrating the insights gained from QSAR, molecular docking, and DFT studies, a comprehensive computational analysis can be performed to guide the rational design of novel derivatives of this compound with potentially superior biological activities. eurasianjournals.com This multi-faceted in silico approach allows for a more focused and efficient synthetic strategy, ultimately accelerating the discovery of new and effective chemical entities.

Pre Clinical Biological Activity and Mechanistic Research of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine Derivatives

In Vitro Biological Screening Methodologies for Pyrazole (B372694) Analogues

The preclinical evaluation of pyrazole analogues involves a variety of in vitro screening methodologies to determine their biological activities and elucidate their mechanisms of action. These methods are crucial for identifying lead compounds for further development.

A primary screening approach involves enzyme inhibition assays. For instance, the inhibitory effects of pyrazole derivatives against carbonic anhydrase (CA) isoforms, such as hCA I and II, can be determined spectrophotometrically. nih.govtandfonline.com This method tracks the change in absorbance resulting from the enzymatic hydrolysis of a substrate like 4-nitrophenylacetate. nih.gov Similarly, kinase inhibition, a major area for pyrazole compounds, is often assessed using in vitro kinase assays. nih.govaacrjournals.org These assays can utilize specific peptide substrates, such as phospho-Smad peptide (pSmad3) for TGF-β type I receptor (TβRI) kinase, to quantify the enzyme's phosphorylation activity in the presence of the inhibitor. aacrjournals.org

Cell-based assays are also fundamental to the screening process. Antiproliferative activity is a common endpoint, evaluated by testing the compounds against various cancer cell lines, such as the HCT116 colon cancer cell line and the MCF7 breast cancer cell line. nih.gov The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the derivatives in inhibiting cell growth. nih.gov

In addition to experimental assays, computational methods like molecular docking are employed. nih.govdtu.dk These in silico techniques predict the binding interactions between the pyrazole derivatives and their target enzymes, providing insights into their binding modes and helping to rationalize observed activities. nih.gov For antimicrobial screening, the minimum inhibitory concentration (MIC) values of pyrazole derivatives are determined against various bacterial and fungal strains to assess their efficacy. mdpi.com

Table 1: Common In Vitro Screening Methods for Pyrazole Analogues

| Methodology | Purpose | Example Target/System | Measured Endpoint | Source |

|---|---|---|---|---|

| Spectrophotometric Enzyme Assay | Quantify enzyme inhibition | Carbonic Anhydrase (hCA I, hCA II) | Inhibition Constant (KI), IC50 | nih.govtandfonline.com |

| In Vitro Kinase Assay | Determine kinase inhibition potency | TGF-β type I receptor (TβRI) kinase, Aurora A kinase | Ki, IC50 | nih.govaacrjournals.org |

| Antiproliferative Assay | Assess cytotoxicity against cancer cells | HCT116 colon cancer, MCF7 breast cancer cell lines | IC50 | nih.gov |

| Antimicrobial Susceptibility Testing | Evaluate antibacterial/antifungal activity | Staphylococcus aureus, E. coli | Minimum Inhibitory Concentration (MIC) | mdpi.com |

| Molecular Docking | Predict binding modes and affinity | Enzyme active sites (e.g., DNA gyrase B) | Binding energy, interaction analysis | dtu.dk |

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of pyrazole derivatives by correlating specific structural features with their observed effects. researchgate.net The core structure of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine contains three key points for modification: the bromine atom, the isopropyl group, and the amine functionality.

Impact of Bromine Substitution on Bioactivity

The presence and position of substituents on the pyrazole ring are critical for biological activity. researchgate.net Halogens, such as bromine, function as electron-withdrawing groups and can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netrsc.org

In SAR studies of various heterocyclic compounds, the introduction of a bromine atom has been shown to enhance biological activity. For example, in a series of pyrazolyl–thiazole (B1198619) derivatives, compounds with electron-withdrawing groups like halogens (Br, Cl, F) demonstrated significant antimicrobial activity. rsc.org Specifically, a 4-bromo substitution on a phenyl ring attached to the thiazole moiety resulted in strong activity against bacterial strains. rsc.org In another study on nitrofuran-containing pyrazoles, a bromo-substituted derivative showed the highest antibacterial and antifungal activity among the tested compounds. mdpi.com This suggests that the bromo substituent on the pyrazole ring of this compound derivatives is a key feature that could contribute to potent bioactivity, potentially by increasing lipophilicity to improve membrane permeability or by forming specific halogen bonds with the biological target. researchgate.net

Role of the Isopropyl Group in Receptor Interactions

The N-substitution on the pyrazole ring plays a significant role in modulating binding affinity and selectivity. nih.gov An alkyl group, such as the isopropyl group at the N1 position, can influence the compound's interaction with its biological target through steric and hydrophobic effects.

Studies on other substituted pyrazoles have shown that the size and nature of N-alkyl groups can impact activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity compared to the unsubstituted analogue, indicating that the N1 position might be sensitive to steric bulk. nih.gov Conversely, the introduction of alkyl groups can be beneficial. In studies of pyrazole interactions with CYP2E1, the presence of a methyl group significantly increased binding affinity compared to the unsubstituted pyrazole. nih.gov The isopropyl group, being larger than a methyl group, would be expected to form more extensive hydrophobic interactions within a corresponding pocket of a target protein. Its branched nature could also provide a better fit and conformational rigidity, potentially enhancing binding affinity if the receptor site can accommodate its size. researchgate.net

Influence of the Amine Functionality on Biological Profiles

The amino group is a crucial pharmacophore in many biologically active pyrazole derivatives, particularly in kinase inhibitors. mdpi.comnih.gov Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in the active sites of enzymes. researchgate.net

The position of the amino group on the pyrazole ring is a critical determinant of biological activity. nih.gov Compounds with a 3-amino pyrazole (3AP) scaffold are widely reported as potent anticancer and anti-inflammatory agents. nih.gov This scaffold is considered a privileged structure for developing kinase inhibitors, as the amino group often serves as a key "hinge-binding" moiety, anchoring the inhibitor to the ATP-binding site of the kinase. mdpi.com For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib. mdpi.com The versatility of the amino group allows it to be a part of the core structure or serve as a point for further derivatization to modulate potency and selectivity. nih.govmdpi.com Therefore, the 3-amine functionality in the this compound scaffold is a vital feature for establishing strong interactions with biological targets.

Mechanistic Investigations of Identified Biological Activities

Understanding the mechanism of action is a critical step in the preclinical evaluation of bioactive compounds. For pyrazole derivatives, a significant body of research points towards enzyme inhibition as a primary mechanism.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)

Pyrazole-based compounds have been extensively investigated as inhibitors of various enzymes, with protein kinases being a prominent target. nih.govmdpi.comnih.gov The altered activity of protein kinases is implicated in numerous diseases, especially cancer, making them important therapeutic targets. mdpi.com

Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of kinases. aacrjournals.org This mechanism has been confirmed through kinetic analyses for novel pyrazole compounds inhibiting TGF-β receptor I (TβRI) kinase, which were found to have Ki values as low as 15 nM. aacrjournals.org Pyrazole-containing structures are key components of numerous clinically relevant kinase inhibitors. For example, Ruxolitinib, a selective JAK1 and JAK2 inhibitor, contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com Similarly, Afuresertib is a pyrazole-based inhibitor of Akt1 kinase with a Ki value of 0.08 nM. nih.gov

The SAR of these inhibitors often revolves around modifications to the pyrazole core and its substituents to enhance potency and selectivity. mdpi.com For example, a study on pyrazole-based Aurora A kinase inhibitors showed that a nitro group substituent was more optimal for activity than hydrogen, methyl, or chloro groups. nih.gov

Inhibition of Other Enzymes: Beyond kinases, pyrazole derivatives have been shown to inhibit other classes of enzymes.

Carbonic Anhydrases (CAs): Certain pyrazole derivatives act as potent inhibitors of human CA isoforms I and II, with KI values in the low nanomolar range. nih.govtandfonline.com These compounds may serve as leads for developing drugs for conditions where CA inhibition is beneficial.

Cytochrome P450 Enzymes (CYPs): Pyrazoles can interact with and inhibit CYP enzymes, such as CYP2E1. nih.gov Studies have shown that the affinity and inhibition mechanism depend on the substitution pattern on the pyrazole ring. For instance, 4-methylpyrazole (B1673528) was found to be a more potent inhibitor of CYP2E1 than 3-methylpyrazole. nih.gov

Other Enzymes: Pyrazole-based compounds have also been identified as inhibitors of urease, phosphodiesterase, and α-chymotrypsin, among others. researchgate.net

Table 2: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Compound Class/Example | Target Enzyme | Inhibitory Activity | Mechanism | Source |

|---|---|---|---|---|

| Novel Pyrazole Compounds | TGF-β receptor I (TβRI) kinase | Ki as low as 15 nM | ATP-competitive | aacrjournals.org |

| Afuresertib | Akt1 kinase | Ki = 0.08 nM; IC50 = 1.3 nM | Not specified | nih.gov |

| Ruxolitinib | JAK1 and JAK2 | IC50 ≈ 3 nM | ATP-competitive (Type I inhibitor) | mdpi.com |

| Synthetic Pyrazole Derivatives | Carbonic Anhydrase I (hCA I) | KI = 5.13–16.9 nM | Not specified | nih.govtandfonline.com |

| Synthetic Pyrazole Derivatives | Carbonic Anhydrase II (hCA II) | KI = 11.77–67.39 nM | Not specified | nih.govtandfonline.com |

| 4-Methylpyrazole | CYP2E1 | High affinity inhibition | Mixed cooperative inhibition | nih.gov |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Urease | Selective inhibition | Not specified | researchgate.net |

Receptor Ligand Binding Studies

The interaction of pyrazole derivatives with various biological receptors is a key area of research to elucidate their mechanisms of action. While specific binding studies on this compound derivatives are not extensively documented in publicly available literature, research on analogous pyrazole structures provides insight into their potential receptor targets.

One area of investigation for pyrazole-containing compounds is their activity as receptor antagonists. For instance, a series of (1H-pyrazol-4-yl)acetamide derivatives have been identified as antagonists of the P2X(7) receptor, an ATP-gated ion channel involved in inflammation and immune responses researchgate.net. This suggests that pyrazole scaffolds can be tailored to interact with specific receptor binding sites.

Furthermore, studies have explored the binding affinity of pyrazole derivatives towards nuclear hormone receptors. Certain novel tetra-substituted pyrazole derivatives have been synthesized and evaluated for their binding affinity to estrogen receptor subtypes ERα and ERβ nih.gov. The substitution pattern on the pyrazole ring was found to be a critical determinant of binding affinity and selectivity, indicating that modifications to the this compound core could potentially modulate its interaction with such receptors nih.gov.

The antinociceptive effects of some pyrazole analogs have been linked to their interaction with opioid receptors and acid-sensing ion channels (ASICs) nih.gov. Specifically, substitutions on the phenyl ring of pyrazole compounds were shown to influence their interaction with peripheral opioid receptors and their affinity for the ASIC-1α channel nih.gov. This highlights the potential for pyrazole derivatives to modulate pain pathways through direct receptor interactions.

Cellular Pathway Modulation

The biological effects of this compound derivatives are often a consequence of their ability to modulate key cellular pathways. Research into related pyrazole compounds has identified several signaling cascades and enzymatic pathways that are influenced by this class of molecules.

A significant area of investigation has been the role of pyrazole derivatives in modulating inflammatory pathways. For example, a series of pyrazolyl thiazolones have been shown to exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes nih.gov. These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators. The inhibition of these enzymes by pyrazole derivatives leads to a reduction in the inflammatory response nih.gov.

In the context of cancer, pyrazole derivatives have been found to interfere with critical signaling pathways that control cell growth and survival. One study on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which share a pyrazole core, identified them as multi-kinase inhibitors nih.gov. These compounds were found to potently inhibit Src and KDR, as well as other kinases involved in the MAPK signal transduction pathway, which is often dysregulated in cancer nih.gov. Furthermore, some pyrano[2,3-c]pyrazole derivatives have been shown to exhibit anticancer activity by blocking the cell cycle through a p53-independent pathway mdpi.com.

Recent research has also explored the impact of pyrazole-based inhibitors on cellular metabolism. A study focused on the mitochondrial pyruvate (B1213749) carrier (MPC) demonstrated that pyrazole derivatives could inhibit mitochondrial pyruvate transport researchgate.net. This action can have significant implications for cellular metabolism and may be beneficial in treating metabolic diseases and certain types of cancer researchgate.net.

Identification of Pre-clinical Lead Compounds and Hit-to-Lead Optimization

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. This involves taking initial "hit" compounds from high-throughput screening and modifying their chemical structure to improve potency, selectivity, and pharmacokinetic properties, a process known as hit-to-lead optimization.

For pyrazole-based compounds, this process has been successfully applied to develop preclinical candidates for various diseases. For instance, in the development of treatments for Human African Trypanosomiasis, a pyrazole sulfonamide derivative was identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase acs.orgresearchgate.net. However, this lead compound had poor central nervous system (CNS) penetration. A subsequent hit-to-lead optimization campaign focused on modifying the pyrazole sulfonamide scaffold to improve its ability to cross the blood-brain barrier, leading to the identification of compounds with enhanced CNS exposure acs.orgresearchgate.net.

In the realm of oncology, a similar optimization process was undertaken for a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for the treatment of triple-negative breast cancer nih.gov. The initial lead compound showed high potency but also significant toxicity. Through systematic structural modifications and structure-activity relationship (SAR) studies, researchers were able to develop a new analog with potent anti-tumor activity, good pharmacokinetic properties, and reduced toxicity nih.gov.

The hit-to-lead process often involves iterative cycles of chemical synthesis and biological testing. For pyrazole derivatives, this has included modifying substituents at various positions on the pyrazole ring to enhance target engagement and improve drug-like properties nih.gov. This systematic approach allows for the refinement of initial hits into promising lead compounds for further preclinical development.

Exploration of Diverse Biological Activities (Pre-clinical, In Vitro)

Derivatives of pyrazole have demonstrated a broad spectrum of antimicrobial activities in preclinical studies. These compounds have been investigated for their efficacy against various strains of bacteria and fungi, as well as their potential as tuberculostatic agents.

In terms of antibacterial activity , various pyrazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a study on novel pyrazole analogues found that one compound was exceedingly active against E. coli (a Gram-negative bacterium) with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug ciprofloxacin (B1669076) nih.gov. Another compound in the same study was highly active against Streptococcus epidermidis (a Gram-positive bacterium) with an MIC of 0.25 μg/mL nih.gov. The introduction of a bromine atom to the pyrazole ring, as seen in 4-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, has also been associated with excellent activity against both Gram-positive and Gram-negative bacterial strains.

Regarding antifungal properties , pyrazole derivatives have also shown promise. In one study, a synthesized pyrazole derivative exhibited potent activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard antifungal clotrimazole (B1669251) nih.gov. Another derivative demonstrated equipotent activity against Microsporum audouinii when compared to clotrimazole, with an MIC of 0.5 μg/mL nih.gov.

The tuberculostatic activity of pyrazole derivatives has also been an area of active research. Certain pyrazine-containing pyrazole derivatives have been reported to possess tuberculostatic activity. While specific data on this compound derivatives is limited, the broader class of pyrazoles continues to be explored for new anti-tubercular agents.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Novel Pyrazole Analogue | E. coli (Gram-negative) | 0.25 | nih.gov |

| Novel Pyrazole Analogue | S. epidermidis (Gram-positive) | 0.25 | nih.gov |

| 4-Bromo-1H-pyrazolo[3,4-b]pyridine Derivative | Gram-positive and Gram-negative bacteria | Excellent activity | |

| Novel Pyrazole Analogue | A. niger | 1 | nih.gov |

| Novel Pyrazole Analogue | M. audouinii | 0.5 | nih.gov |

The anticancer potential of pyrazole derivatives has been extensively investigated in a variety of human cancer cell lines. These studies have revealed that modifications to the pyrazole scaffold can lead to potent anti-proliferative and cytotoxic effects.

One study investigated a series of pyrazolyl hydroxamic acid derivatives for their activity against the A549 lung cancer cell line, with one compound emerging as particularly potent. Similarly, imidazo[1,2-b]pyrazole derivatives have been evaluated for their anticancer effects using the MTT assay. Another class of pyrazole derivatives, 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazides, exhibited significant antiproliferative activity against HepG-2 (liver), BT474 (breast), and BGC823 (gastric) cancer cell lines, with IC50 values as low as 0.71 μM. These compounds were found to arrest the cell cycle at the S phase.

The introduction of a bromine atom has also been a feature of pyrazole derivatives with anticancer activity. For instance, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide has shown promising anti-proliferative and cytotoxic effects in the NCI-60 human cancer cell line screen. This compound completely inhibited the growth of HCT-116 colon cancer cells at a concentration of 10 µM/L and showed significant growth inhibition of lung and glioblastoma cell lines.

Furthermore, pyrazole-arylethanone derivatives have demonstrated cytotoxicity against HepG2 and HCT116 cell lines, with some compounds showing potential comparable to the standard drug carboplatin (B1684641) on CDK2 and EGFR cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives in Cell-Based Assays

| Compound Type | Cancer Cell Line | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 μM | |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | BT474 (Breast) | 1.39 μM | |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | BGC823 (Gastric) | 0.71 μM | |

| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | HCT-116 (Colon) | Complete inhibition at 10 µM/L | |

| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | NCI-H522 (Lung) | Up to 90% inhibition at 10 µM/L | |

| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | U251 (Glioblastoma) | Up to 90% inhibition at 10 µM/L |

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory and analgesic agents, with several marketed drugs containing this moiety. Preclinical research has continued to explore new pyrazole derivatives for their potential in managing inflammation and pain.

Mechanistic studies have often focused on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and other interactions, leading to its inhibition nih.gov. Some pyrazole derivatives have been designed as selective COX-2 inhibitors, which is a desirable property to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

In non-clinical models of inflammation, such as the carrageenan-induced rat paw edema model, novel pyrazole derivatives have demonstrated potent anti-inflammatory effects nih.govnih.gov. In one study, a synthesized pyrazole derivative showed better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium nih.gov.

In addition to their anti-inflammatory effects, many pyrazole derivatives also exhibit significant analgesic properties . The antinociceptive effects of these compounds have been evaluated in various animal models of pain. For example, pyrazole analogs with fluorine substitutions on the phenyl ring have demonstrated antinociceptive effects that are associated with the activation of opioid receptors and the blockage of acid-sensing ion channels mdpi.com. The presence of electron-withdrawing groups, such as bromo and nitro groups, on benzofuran (B130515) pyrazole derivatives has been shown to enhance their ability to inhibit pain response in preclinical models mdpi.com.

Table 3: Anti-inflammatory and Analgesic Activities of Selected Pyrazole Derivatives

| Compound Type | Biological Activity | Model/Target | Observed Effect | Reference |

|---|---|---|---|---|

| Novel Pyrazole Analogue | Anti-inflammatory | Carrageenan-induced rat paw edema | Better activity than diclofenac sodium | nih.gov |

| Fluorinated Pyrazole Analogue | Analgesic | Opioid receptor and ASIC-1α channel | Antinociceptive effect | mdpi.com |

| Benzofuran Pyrazole with Nitro and Bromo Groups | Analgesic | Pain response model | 60% inhibition of pain response | mdpi.com |